molecular formula C19H18ClN3O4S2 B2678209 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 922100-06-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2678209
CAS No.: 922100-06-9
M. Wt: 451.94
InChI Key: KIQBBSSEKGRXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a thiazole ring, a sulfonamide group, and a chlorophenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the chlorophenyl group. The final step involves the acylation of the thiazole derivative with 2-methoxy-5-methylphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The thiazole ring may interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxyphenyl)acetamide
  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide exhibits unique properties due to the presence of the methoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQBBSSEKGRXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.